![molecular formula C25H26N4O2S B2629358 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1185064-90-7](/img/structure/B2629358.png)
5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indoline moiety linked to an imidazoquinazolinone framework, which is crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many indole derivatives are known to inhibit tyrosine kinases, such as c-Src and EGFR, which play significant roles in cancer cell proliferation and survival. The presence of the imidazoquinazolinone core may enhance this inhibitory activity .
- Antiviral Activity : Some studies suggest that compounds with similar scaffolds have demonstrated antiviral properties against viruses like SARS-CoV-2. This is attributed to their ability to interfere with viral replication processes .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. Flow cytometry analyses have shown that certain derivatives induce significant apoptosis in various cancer cell lines .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds:
- Cell Lines Tested : The effectiveness was assessed using various human cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the compound against these cell lines. For instance, some derivatives exhibited IC50 values lower than 5 μM against HCT116 cells, indicating strong antiproliferative effects .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HCT116 | <5 | Apoptosis induction |
Similar Indole Derivative | MCF7 | 4.111 | EGFR inhibition |
Another Analog | A431 | 3.236 | Multi-target inhibition |
Antiviral Activity
The antiviral potential was explored using a Vero cell model for SARS-CoV-2:
- Results : Compounds showed significant inhibition of viral replication, with some exhibiting efficacy comparable to standard antiviral agents like chloroquine .
Case Studies
A notable case study involved the synthesis and evaluation of a series of indole-based compounds that included our target compound. These studies highlighted the structure-activity relationship (SAR) where modifications to the indole and quinazoline moieties significantly impacted biological activity:
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has indicated that compounds similar to 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one exhibit anticonvulsant properties. A study evaluated a series of quinazolinone derivatives for their ability to act as positive allosteric modulators of the GABA_A receptor. The results demonstrated that certain derivatives significantly protected against pentylenetetrazole-induced seizures in mice, suggesting that modifications at specific positions enhance anticonvulsant activity .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer applications. Compounds with imidazo[1,2-c]quinazolinone frameworks have shown activity against various cancer cell lines. For instance, derivatives tested against the NCI-60 human cancer cell lines exhibited promising cytotoxicity . Notably, specific modifications in the structure led to enhanced potency against breast cancer cells, with some compounds displaying IC_50 values as low as 1.47 μM .
α-Glucosidase Inhibition
Another significant application is in the treatment of type 2 diabetes. The compound has been evaluated as a potential α-glucosidase inhibitor, which plays a critical role in regulating blood glucose levels. The inhibitory potency of related compounds was assessed against Saccharomyces cerevisiae α-glucosidase, revealing promising IC_50 values ranging from 50 to 268 µM .
Summary of Findings
Application | Activity | IC50 Value |
---|---|---|
Anticonvulsant | Positive allosteric modulation of GABA_A | Varies (high efficacy) |
Anticancer | Cytotoxicity against cancer cell lines | 1.47 µM (breast cancer) |
α-Glucosidase Inhibition | Regulation of blood glucose levels | 50 - 268 µM |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Anticonvulsant Study : In vivo experiments demonstrated significant seizure protection using modified quinazolinones, indicating their mechanism involves GABA_A receptor modulation .
- Cancer Cell Line Testing : A panel of indole-based compounds was screened against various cancer cell lines, revealing broad-spectrum activity and identifying lead candidates for further development .
- Diabetes Management : The synthesis and testing of α-glucosidase inhibitors highlighted the importance of structural modifications for enhancing inhibitory activity against carbohydrate absorption .
Eigenschaften
IUPAC Name |
5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-4-20(23(30)28-14-13-16-9-5-8-12-19(16)28)32-25-26-18-11-7-6-10-17(18)22-27-21(15(2)3)24(31)29(22)25/h5-12,15,20-21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIPRHOBQWYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.